molecular formula C14H20N2O3 B1668131 [3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate CAS No. 17798-17-3

[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate

Cat. No.: B1668131
CAS No.: 17798-17-3
M. Wt: 264.32 g/mol
InChI Key: OBURPQOXUFCSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: BUTYRANILIDE, 2,2-DIMETHYL-3’-HYDROXY-, METHYLCARBAMATE (ester) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of the original compound .

Scientific Research Applications

Chemistry: In chemistry, BUTYRANILIDE, 2,2-DIMETHYL-3’-HYDROXY-, METHYLCARBAMATE (ester) is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study its effects on cellular processes and pathways. It is often employed in experiments to investigate its bioactivity and potential therapeutic applications .

Medicine: In medicine, BUTYRANILIDE, 2,2-DIMETHYL-3’-HYDROXY-, METHYLCARBAMATE (ester) is explored for its potential use as a drug candidate. Its bioactive properties make it a promising compound for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it valuable for applications in materials science and chemical manufacturing .

Properties

CAS No.

17798-17-3

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C14H20N2O3/c1-5-14(2,3)12(17)16-10-7-6-8-11(9-10)19-13(18)15-4/h6-9H,5H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

OBURPQOXUFCSTC-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC

Appearance

Solid powder

17798-17-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butyranilide, 2,2-dimethyl-3'-hydroxy-, methylcarbamate (ester)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate

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